3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid” is a compound that contains an oxazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The oxazole ring is a part of many biologically active compounds and drugs .
Synthesis Analysis
A series of acyl hydrazone derivatives of 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid have been synthesized and screened for in vivo anti-inflammatory, analgesic, and in vitro anti-cancer activities .Molecular Structure Analysis
The molecular formula of “3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid” is C12H11NO3 . The structure of this compound exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.22 g/mol . It has a density of 1.243g/cm3, a boiling point of 413ºC at 760mmHg, and a melting point of 149-153ºC .Scientific Research Applications
ER to Synapse Trafficking of NMDA Receptors
Research on the trafficking of NMDA receptors in the central nervous system highlights the importance of understanding receptor biosynthesis, transport, and membrane integration. Such studies can inform on how compounds like 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid might interact with receptor pathways, given their potential as pharmacological modulators (Horak et al., 2014).
Cinnamic Acid Derivatives as Anticancer Agents
Cinnamic acid derivatives, sharing structural motifs with 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid, have been extensively studied for their anticancer potentials. This research underscores the potential for structurally related compounds to serve as therapeutic agents, highlighting a pathway for the development of novel anticancer compounds (De et al., 2011).
Chlorogenic Acid: A Pharmacological Review
The review of chlorogenic acid's pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities, suggests a model for exploring similar benefits in 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid. Such compounds could contribute to the development of nutraceuticals and therapeutic agents (Naveed et al., 2018).
Synthetic Utilities of o-Phenylenediamines
Research on synthetic methodologies involving o-phenylenediamines for constructing heterocyclic compounds highlights the importance of chemical precursors in developing pharmacologically active molecules. This insight could guide the synthesis of derivatives of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid for various applications (Ibrahim, 2011).
Analytical Methods for Antioxidant Activity
The critical presentation of tests used to determine antioxidant activity provides a framework for evaluating the potential antioxidant effects of compounds like 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid. Such evaluations can inform on their suitability as food additives or therapeutic agents (Munteanu & Apetrei, 2021).
Future Directions
Oxazole derivatives, including “3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing novel oxazole derivatives and exploring their potential therapeutic applications.
properties
IUPAC Name |
3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12(15)7-6-11-13-8-10(16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVIYHMHRMUSLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392694 |
Source
|
Record name | 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid | |
CAS RN |
23485-68-9 |
Source
|
Record name | 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.